1,1-Difluoro-3-(iodomethyl)cyclobutane
Overview
Description
1,1-Difluoro-3-(iodomethyl)cyclobutane is an organic compound with the molecular formula C5H7F2I. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-3-(iodomethyl)cyclobutane can be synthesized through the reaction of iodomethane with tetrafluoroethylene. This reaction typically occurs under thermodynamic conditions and requires a base as a catalyst . The general reaction scheme is as follows: [ \text{CH}_2\text{I}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_5\text{H}_7\text{F}_2\text{I} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-(iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclobutane derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Products: Various substituted cyclobutane derivatives.
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Hydrocarbons.
Scientific Research Applications
1,1-Difluoro-3-(iodomethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(iodomethyl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 1,1-Difluoro-2-(iodomethyl)cyclobutane
- 1,1-Difluoro-4-(iodomethyl)cyclobutane
- 1,1-Difluoro-3-(bromomethyl)cyclobutane
Comparison: 1,1-Difluoro-3-(iodomethyl)cyclobutane is unique due to the specific positioning of the iodine atom on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen atoms or different positions of the halogen, it exhibits distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1,1-difluoro-3-(iodomethyl)cyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIGYMBIEBXPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-22-9 | |
Record name | 1,1-difluoro-3-(iodomethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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